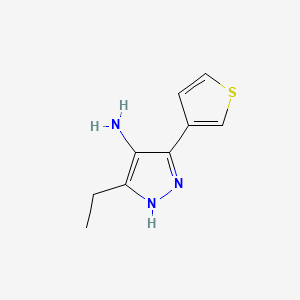

3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

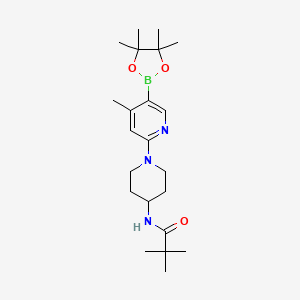

3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine, also known as ETTP, is an organic compound that belongs to the class of pyrazolines. It is a heterocyclic compound with a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. ETTP is a colorless solid with a molecular weight of 226.33 g/mol and a melting point of 104°C. ETTP has a wide range of applications in the field of medicinal chemistry, and has been studied for its potential therapeutic properties.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The reactivity of derivatives similar to "3-Ethyl-5-(thiophen-3-yl)-1H-pyrazol-4-amine" makes them valuable building blocks for synthesizing a wide range of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones have shown unique reactivity, facilitating the synthesis of various classes of heterocyclic compounds and dyes. These derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols (Gomaa & Ali, 2020).

Anticancer Applications

Research on pyrazoline derivatives, which are structurally related to "this compound," has indicated significant biological activities, including anticancer effects. These compounds, characterized by a heterocyclic five-ring system, have been explored for their potential in developing new anticancer agents. Various synthetic strategies have been employed to enhance their biological efficacy, demonstrating the versatility and potential of pyrazoline-based compounds in pharmaceutical applications (Ray et al., 2022).

Monoamine Oxidase Inhibition

Pyrazoline derivatives have also been recognized for their potential in inhibiting Monoamine Oxidase (MAO), an enzyme associated with neurological disorders. The substitution at specific positions of the pyrazoline nucleus has shown significant activity toward MAO inhibition, highlighting the therapeutic potential of these compounds in treating conditions like depression and Parkinson's disease (Mathew et al., 2013).

Antifungal Applications

Another area of application for compounds related to "this compound" includes antifungal activity. Research focusing on small molecules against Fusarium oxysporum, a significant agricultural pathogen, has identified compounds with structures similar to pyrazolines and thiophenes as efficient antifungal agents. This indicates the potential utility of such compounds in developing new antifungal strategies (Kaddouri et al., 2022).

Propriétés

IUPAC Name |

5-ethyl-3-thiophen-3-yl-1H-pyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-2-7-8(10)9(12-11-7)6-3-4-13-5-6/h3-5H,2,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQRWXMKLNFBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)